Cas no 1956-25-8 (5-Benzyloxy-DL-tryptophan)

5-Benzyloxy-DL-tryptophan is a synthetic derivative of tryptophan, featuring a benzyloxy group at the 5-position of the indole ring. This modification enhances its utility as an intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive compounds and peptidomimetics. The DL-form provides racemic versatility, enabling studies on stereochemical effects in drug design. Its benzyloxy group offers protective functionality, facilitating selective reactions in peptide synthesis. The compound is valued for its role in exploring serotonin-related pathways and as a precursor for novel tryptophan-based analogs. Suitable for controlled laboratory use, it requires handling under standard safety protocols due to its synthetic nature.
5-Benzyloxy-DL-tryptophan structure
5-Benzyloxy-DL-tryptophan structure
Product Name:5-Benzyloxy-DL-tryptophan
CAS No:1956-25-8
MF:C18H18N2O3
MW:310.347124576569
MDL:MFCD09033126
CID:215689
PubChem ID:87563468
Update Time:2025-10-31

5-Benzyloxy-DL-tryptophan Chemical and Physical Properties

Names and Identifiers

    • Tryptophan,5-(phenylmethoxy)-
    • 2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid
    • 5-BENZYLOXYTRYPTOPHAN
    • 5-Benzyloxy-DL-tryptophan
    • (+-)-5-Benzyloxy-tryptophan
    • 5-Benzyloxy-tryptophan
    • 5-benzyloxytryptophane
    • Einecs 217-798-3
    • H-DL-Trp(5-OBzl)-OH
    • 5-(Benzyloxy)tryptophan
    • dl-5-Benzyloxytryptophan
    • 5-benzyloxy-d-tryptophan
    • 2-amino-3-(5-(benzyloxy)-1H-indol-3-yl)propanoic acid
    • 5-Benzyloxy-L-tryptophan
    • DFGNDJBYANKHIO-UHFFFAOYSA-N
    • 2-amino-3-[5-(benzyloxy)-1H-indol-3-yl]propanoic acid
    • (S)-2-Amino-3-(5-(benzyloxy)-1H-indol-3-yl)propanoic acid
    • 2-amino-3-[5-(phenylmethoxy)ind
    • 5-(Benzyloxy)tryptophan #
    • CBDivE_003142
    • NSC56424
    • NSC 56424
    • B-2200
    • NS00081791
    • CBChromo1_000317
    • AS-57565
    • SR-01000196236
    • SR-01000196236-1
    • HMS2854O23
    • D88645
    • MFCD00037968
    • BDBM50247033
    • DL-5-phenylmethoxytryptophan
    • 6383-70-6
    • SCHEMBL2031240
    • 5-Benzyloxy-DL-tryptophan, crystalline
    • CS-0312879
    • 5-(Phenylmethoxy)-DL-tryptophan
    • CCG-105747
    • AKOS022061221
    • MLS001164044
    • B0430
    • 1956-25-8
    • DL-Tryptophan, 5-(phenylmethoxy)-
    • AKOS001610877
    • NCGC00246208-01
    • CHEMBL460496
    • Cambridge id 5119526
    • NSC-56424
    • FT-0620051
    • DL-2-Amino-3-(5-benzyloxy-3-indolyl)propionic acid
    • SMR000539474
    • 178153-07-6
    • EINECS 228-980-7
    • (R)-2-amino-3-(5-(benzyloxy)-1H-indol-3-yl)propanoic acid
    • BBL023572
    • STL308387
    • MDL: MFCD09033126
    • Inchi: 1S/C18H18N2O3/c19-16(18(21)22)8-13-10-20-17-7-6-14(9-15(13)17)23-11-12-4-2-1-3-5-12/h1-7,9-10,16,20H,8,11,19H2,(H,21,22)
    • InChI Key: DFGNDJBYANKHIO-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1C=CC2=C(C=1)C(=CN2)CC(C(=O)O)N

Computed Properties

  • Exact Mass: 310.13184
  • Monoisotopic Mass: 310.132
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 398
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 88.3

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 563.4±50.0 °C at 760 mmHg
  • Flash Point: 294.6±30.1 °C
  • Refractive Index: 1.682
  • PSA: 88.34
  • LogP: 3.40160
  • Vapor Pressure: 0.0±1.6 mmHg at 25°C

5-Benzyloxy-DL-tryptophan Pricemore >>

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Additional information on 5-Benzyloxy-DL-tryptophan

Introduction to 5-Benzyloxy-DL-tryptophan (CAS No. 1956-25-8)

5-Benzyloxy-DL-tryptophan is a derivative of the essential amino acid tryptophan, characterized by the presence of a benzyloxy group at the 5-position of its indole ring. This compound has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. With a CAS number of 1956-25-8, it serves as a valuable intermediate in synthetic chemistry and a subject of interest in drug discovery research.

The molecular structure of 5-Benzyloxy-DL-tryptophan consists of an indole core substituted with a benzyloxy moiety and an L-configuration at the amino group. This modification enhances its solubility in organic solvents while retaining the bioactive functionalities of tryptophan. The benzyloxy group not only influences the compound's physicochemical properties but also opens up possibilities for further chemical modifications, making it a versatile building block in medicinal chemistry.

In recent years, 5-Benzyloxy-DL-tryptophan has been explored for its potential applications in various therapeutic areas. One notable area of research involves its role as a precursor in the synthesis of bioactive peptides and proteins. The indole ring and benzyloxy group provide a scaffold that can be readily incorporated into larger molecules, facilitating the development of novel pharmacological agents.

Recent studies have highlighted the compound's significance in neuropharmacology. The indole moiety, similar to that found in serotonin and melatonin, suggests potential interactions with serotonin receptors and pathways. This has prompted investigations into its effects on mood regulation, sleep-wake cycles, and cognitive functions. Preliminary research indicates that derivatives of 5-Benzyloxy-DL-tryptophan may exhibit anxiolytic and sedative properties, although further clinical trials are necessary to validate these findings.

Additionally, 5-Benzyloxy-DL-tryptophan has been studied for its immunomodulatory effects. The tryptophan pathway is well-known for its involvement in immune responses, particularly through the kynurenine pathway. By modifying the tryptophan structure, researchers aim to develop compounds that can modulate immune function without triggering adverse side effects. This makes 5-Benzyloxy-DL-tryptophan a promising candidate for developing immunotherapies targeting inflammatory and autoimmune diseases.

The compound's stability and synthetic accessibility also contribute to its appeal in pharmaceutical research. Unlike some other amino acid derivatives, 5-Benzyloxy-DL-tryptophan exhibits good thermal and chemical stability, allowing for efficient synthesis and handling. This stability is crucial for pharmaceutical applications where shelf life and storage conditions are critical factors.

In synthetic chemistry, 5-Benzyloxy-DL-tryptophan serves as a key intermediate in the preparation of more complex molecules. Its benzyloxy group can be selectively removed or modified using various chemical reactions, enabling the construction of diverse molecular architectures. This flexibility has been exploited in the development of novel drug candidates targeting cancer, neurodegenerative diseases, and infectious disorders.

The compound's role in peptidomimetics is another area of active investigation. Peptidomimetics are designed to mimic the bioactivity of natural peptides while overcoming their limitations, such as poor bioavailability and susceptibility to enzymatic degradation. By incorporating 5-Benzyloxy-DL-tryptophan into peptidomimetic structures, researchers aim to enhance binding affinity and metabolic stability, leading to more effective therapeutic agents.

Advances in computational chemistry have also facilitated the study of 5-Benzyloxy-DL-tryptophan's interactions with biological targets. Molecular docking simulations and virtual screening have identified potential binding sites on proteins relevant to drug development. These computational approaches complement experimental studies by predicting how modifications to the benzyloxy group or other parts of the molecule might affect bioactivity.

The synthesis of 5-Benzyloxy-DL-tryptophan typically involves classical organic reactions such as nucleophilic substitution and condensation reactions. Recent methodologies have focused on improving yield and purity through catalytic processes and green chemistry principles. These advancements not only enhance efficiency but also minimize environmental impact, aligning with global efforts toward sustainable pharmaceutical production.

The pharmacokinetic profile of 5-Benzyloxy-DL-tryptophan is another critical aspect being studied. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Preclinical studies have begun to explore these parameters, providing insights into dosing regimens and potential drug-drug interactions.

In conclusion, 5-Benzyloxy-DL-tryptophan (CAS No. 1956-25-8) represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structure offers opportunities for developing novel therapeutics across multiple disease areas. As research continues to uncover new biological functions and synthetic possibilities, 5-Benzyloxy-DL-tryptophan is poised to remain a cornerstone in medicinal chemistry innovation.

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